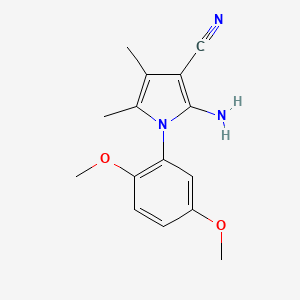![molecular formula C26H32O5S B4335078 [17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B4335078.png)
[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Overview
Description
[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate is a synthetic compound belonging to the class of estrogens It is structurally related to estradiol, a natural estrogen hormone
Preparation Methods
The synthesis of [17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps. The starting material is typically estrone or estradiol, which undergoes a series of chemical reactions to introduce the ethynyl and methylthio groups. The key steps include:
Ethynylation: Introduction of the ethynyl group at the 17-position.
Methoxylation: Introduction of the methoxy group at the 11-position.
Thiomethylation: Introduction of the methylthio group.
Acetylation: Formation of the diacetate ester.
These reactions are carried out under specific conditions, often involving catalysts and reagents such as palladium or copper complexes for ethynylation, and methyl iodide for thiomethylation .
Chemical Reactions Analysis
[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of ethynyl and thiomethyl groups.
Biology: Investigated for its binding affinity to estrogen receptors, helping to understand hormone-receptor interactions.
Medicine: Potential use in hormone replacement therapy and as a therapeutic agent in estrogen-related disorders.
Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals
Mechanism of Action
The mechanism of action of [17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with estrogen receptors. The compound binds to these receptors, mimicking the action of natural estrogens. This binding triggers a cascade of molecular events, leading to the activation or repression of specific genes involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar compounds include:
Estradiol: A natural estrogen hormone with a similar structure but lacking the ethynyl and thiomethyl groups.
Moxestrol: A synthetic estrogen with a methoxy group at the 11-position but different substituents at other positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with an ethynyl group at the 17-position but different functional groups elsewhere.
The uniqueness of [17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[17-acetyloxy-17-ethynyl-13-methyl-11-(methylsulfanylmethoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O5S/c1-6-26(31-17(3)28)12-11-22-21-9-7-18-13-19(30-16(2)27)8-10-20(18)24(21)23(29-15-32-5)14-25(22,26)4/h1,8,10,13,21-24H,7,9,11-12,14-15H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGJZNFVJYWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3C(CC2)C4CCC(C4(CC3OCSC)C)(C#C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE](/img/structure/B4334996.png)
![1-methyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrrole-2-carboxamide trifluoroacetate](/img/structure/B4335002.png)
![methyl 2-({[4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)phenyl]sulfonyl}amino)-3,4,5-trimethoxybenzoate](/img/structure/B4335010.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone](/img/structure/B4335014.png)

![2-AMINO-4,5-DIMETHYL-1-[2-(2-PYRIDYL)ETHYL]-1H-PYRROL-3-YL CYANIDE](/img/structure/B4335037.png)
![N-{7,7,8A-TRIMETHYL-2-OXO-5-SULFANYLIDENE-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-1-YL}-4-METHOXYBENZAMIDE](/img/structure/B4335044.png)
![N'-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLNAPHTHALENE-2-CARBOHYDRAZIDE](/img/structure/B4335067.png)
![5-(Methoxymethyl)-1-(4-methoxyphenyl)-7-methyl-2-(2-methylpropyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4335070.png)
![N-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B4335081.png)
![N-[(Z)-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.02,6]undec-4-en-7-ylidene]amino]ethanethioamide](/img/structure/B4335085.png)
![5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4335093.png)

![1-(2-thienylmethyl)-5-(trifluoromethyl)[1,6]naphthyridin-4(1H)-one](/img/structure/B4335112.png)
